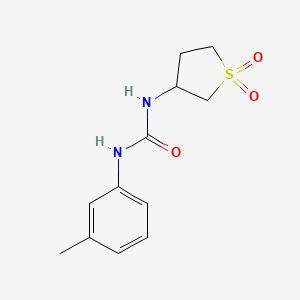

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(m-tolyl)urea

Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(m-tolyl)urea is a urea derivative characterized by a sulfone-containing tetrahydrothiophene ring (1,1-dioxidotetrahydrothiophen-3-yl group) linked via a urea bridge to an m-tolyl (meta-methylphenyl) substituent.

Propriétés

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-9-3-2-4-10(7-9)13-12(15)14-11-5-6-18(16,17)8-11/h2-4,7,11H,5-6,8H2,1H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXCYFXBOPWKHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(m-tolyl)urea is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity in biological systems.

Chemical Structure and Properties

The molecular formula for 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(m-tolyl)urea is with a molecular weight of 233.33 g/mol. The compound features a tetrahydrothiophene ring, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H13N2O3S |

| Molecular Weight | 233.33 g/mol |

| IUPAC Name | 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(m-tolyl)urea |

| InChI Key | UBBGZHCUXMJPOH-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. It has been shown to modulate the activity of certain enzymes and receptors, which can lead to various physiological effects. For instance, it acts as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels, which are crucial for regulating neuronal excitability and cardiac function .

Pharmacological Studies

Recent studies have indicated that derivatives of this compound exhibit promising pharmacological profiles:

- GIRK Channel Activation : A study highlighted the discovery of several derivatives that act as potent GIRK channel activators, with some exhibiting nanomolar potency and improved metabolic stability compared to traditional compounds .

- Anticancer Activity : Research has demonstrated selective toxicity against various cancer cell lines. For example, compounds derived from this scaffold showed significant inhibitory effects on leukemia cell lines (K562 and HL-60), indicating potential applications in cancer therapy .

Case Studies

-

GIRK Channel Activators :

- A series of compounds based on the structure of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(m-tolyl)urea were synthesized and tested for their ability to activate GIRK channels. The findings revealed that these compounds could significantly enhance potassium ion currents in neuronal cells, suggesting their utility in treating conditions like epilepsy and cardiac arrhythmias .

- Anticancer Screening :

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Urea Scaffold

- The sulfone group remains intact, suggesting comparable solubility to the target compound. This analog’s molecular formula (C₉H₁₆N₂O₃S) differs significantly due to the aliphatic substituent .

1-Allyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea () :

Incorporates an allyl group and a methylated sulfone ring. The allyl group introduces unsaturation, which may enhance reactivity or conformational flexibility. The methyl group on the sulfone ring could sterically hinder interactions compared to the unsubstituted target compound .- 1-(2-Cyanophenyl)-3-(m-tolyl)urea (): Lacks the sulfone group but retains the m-tolyl moiety. The electron-withdrawing cyano group on the phenyl ring may increase acidity of the urea NH protons, affecting hydrogen-bonding capacity. This compound exhibits a high melting point (189°C) and yield (86%), suggesting robust crystallinity .

Heterocyclic Modifications

- TTU9: 1-(4-(Thiophen-2-yl)thiazol-2-yl)-3-(m-tolyl)urea (): Replaces the sulfone-containing tetrahydrothiophene with a thiophenylthiazole group. TTU9 has a lower melting point (200–202°C) compared to cyano-substituted analogs, possibly due to reduced symmetry .

1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(m-tolyl)urea () :

Features a tetrazole ring, a bioisostere for carboxylic acids, which enhances water solubility and metabolic stability. The compound’s lower yield (39%) and higher melting point (158–160°C) suggest synthetic challenges and strong intermolecular interactions .

Key Comparative Data

Discussion of Structural and Functional Implications

- Sulfone vs.

- Aromatic vs. Aliphatic Substituents : The m-tolyl group’s aromaticity may enhance binding to hydrophobic pockets in biological targets, whereas aliphatic chains (e.g., butyl) prioritize solubility .

- Bioisosteric Replacements: Tetrazole and cyano groups serve as functional mimics for carboxylic acids or nitro groups, balancing solubility and activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.